molecular formula C8H15N3O7 B10780966 beta-Streptozocin CAS No. 66395-17-3

beta-Streptozocin

Cat. No.: B10780966
CAS No.: 66395-17-3
M. Wt: 265.22 g/mol
InChI Key: ZSJLQEPLLKMAKR-NYMZXIIRSA-N
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Description

Beta-Streptozocin, also known as streptozotocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Streptozocin is synthesized from the soil microbe Streptomyces achromogenes. The synthesis involves the formation of a nitrosourea moiety interposed between a methyl group and a glucosamine . The preparation of this compound typically involves the following steps:

    Fermentation: The soil microbe Streptomyces achromogenes is cultured under specific conditions to produce the compound.

    Isolation: The compound is isolated from the fermentation broth using solvent extraction and crystallization techniques.

    Purification: The isolated compound is further purified using chromatographic methods to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Beta-Streptozocin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduction products.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Beta-Streptozocin has a wide range of scientific research applications, including:

Mechanism of Action

Beta-Streptozocin exerts its effects through several mechanisms:

Comparison with Similar Compounds

  • Alloxan
  • Chlorozotocin
  • Nitrosourea derivatives

Beta-Streptozocin’s unique properties, such as its selective toxicity to pancreatic beta cells and its ability to alkylate DNA, make it a valuable compound in scientific research and medical applications.

Properties

CAS No.

66395-17-3

Molecular Formula

C8H15N3O7

Molecular Weight

265.22 g/mol

IUPAC Name

1-methyl-1-nitroso-3-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7-/m1/s1

InChI Key

ZSJLQEPLLKMAKR-NYMZXIIRSA-N

Isomeric SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)N=O

Canonical SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Origin of Product

United States

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